N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide
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Overview
Description
N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-methoxy-pyrimidine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to DNA binding and cleavage, as it can interact with DNA and affect its structure and function.
Industrial Applications: The compound may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, it can bind to DNA and interfere with DNA replication and transcription processes, leading to the inhibition of cancer cell growth . The compound may also inhibit certain enzymes involved in cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-amino-2-methyl-pyrimidin-5-yl)methyl]acetamide: This compound is similar in structure but lacks the methoxy group, which may affect its chemical and biological properties.
N-[(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)piperidine-4-carboxamide: This compound has a different substitution pattern on the pyrimidine ring and exhibits different biological activities.
Uniqueness
N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide is unique due to the presence of both amino and methoxy groups on the pyrimidine ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6965-09-9 |
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Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-[(4-amino-2-methoxypyrimidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C8H12N4O2/c1-5(13)10-3-6-4-11-8(14-2)12-7(6)9/h4H,3H2,1-2H3,(H,10,13)(H2,9,11,12) |
InChI Key |
OZYGOHKHVTYTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CN=C(N=C1N)OC |
Origin of Product |
United States |
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